molecular formula C16H17N3O2 B7466991 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide

1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide

Cat. No. B7466991
M. Wt: 283.32 g/mol
InChI Key: COVKQCAITZCKHK-UVTDQMKNSA-N
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Description

1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide, also known as CPP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP is a piperidine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide is not fully understood, but it is believed to act as a modulator of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in various physiological processes, including learning and memory. By modulating the NMDA receptor, 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide may be able to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects
1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide has also been shown to increase levels of glutathione, an antioxidant that helps protect cells from damage.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide in lab experiments is its ability to cross the blood-brain barrier, allowing it to act directly on the brain. However, one limitation is its potential toxicity at high doses, which must be carefully monitored.

Future Directions

There are several future directions for research on 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a treatment for inflammatory diseases, such as arthritis. Further research is needed to fully understand the mechanism of action of 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide involves the reaction of piperidine-4-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the addition of 2-cyano-2-(phenylmethylidene)acetyl chloride. The resulting product is then purified through recrystallization.

Scientific Research Applications

1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.

properties

IUPAC Name

1-[(Z)-2-cyano-3-phenylprop-2-enoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c17-11-14(10-12-4-2-1-3-5-12)16(21)19-8-6-13(7-9-19)15(18)20/h1-5,10,13H,6-9H2,(H2,18,20)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVKQCAITZCKHK-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C(=CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N)C(=O)/C(=C\C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide

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